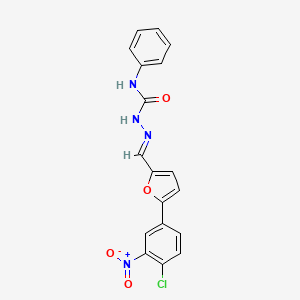

5-(4-chloro-3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Semicarbazone derivatives, including those derived from 5-nitro-2-furaldehyde, have been extensively studied for their potential applications in medicinal chemistry due to their notable biological activities. These activities range from antimicrobial to antitrypanosomal effects. For instance, semicarbazone derivatives prepared from 5-nitro-2-furaldehyde have shown promise as antitrypanosomal agents, indicating the potential utility of these compounds in treating infectious diseases (Cerecetto et al., 2000).

Synthesis Analysis

The synthesis of semicarbazone derivatives typically involves the reaction of an aldehyde or ketone with semicarbazide. For example, novel semicarbazone derivatives have been synthesized from 5-nitro-2-furaldehyde, demonstrating the chemical flexibility and the potential for structural modifications to enhance biological activity (Cerecetto et al., 1998).

Molecular Structure Analysis

The molecular structure of semicarbazone derivatives is characterized by the presence of a semicarbazone moiety, which significantly influences the compound's biological and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to determine the structure and configuration of these compounds. For instance, structural analysis of nickel(II), palladium(II), and copper(II) complexes with semicarbazone derivatives has been performed, providing insights into their molecular configurations (Ilies et al., 2013).

Chemical Reactions and Properties

Semicarbazone derivatives participate in various chemical reactions, primarily due to the reactivity of the semicarbazone group. These reactions include forming complexes with metals, which can significantly alter their chemical and biological properties. Research has demonstrated the formation of complexes between semicarbazone derivatives and metals like rhenium(V), indicating the versatility of these compounds in forming coordination complexes with potential applications in medicinal chemistry (Otero et al., 2003).

Physical Properties Analysis

The physical properties of semicarbazone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure and polymorphism of 5-nitrofurazone, a known semicarbazone derivative, have been studied to understand its solid-state properties and stability (Pogoda et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of hydrazone, such as those synthesized from nitrofuran systems, demonstrate significant antimicrobial activity. These derivatives have been found effective against various Gram-positive bacteria and exhibit tuberculostatic activity. Particularly, derivatives containing nitrofuran systems, similar in structure to 5-(4-chloro-3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, show promise as antimicrobial drugs and in anti-tuberculosis drug development (Gobis et al., 2022).

Antiparasitic Properties

Thiosemicarbazones derived from nitrofuran compounds have shown potent antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. This activity is attributed to the presence of nitro groups in the molecules, which enhances their effectiveness. The derivatives are also notable for not inducing apoptosis in platelets or monocytes, nor triggering platelet activation, making them potential candidates for Chagas' disease therapy (Moreno-Rodríguez et al., 2014).

Antitumor Activity

Nitrofuranylhydrazone compounds, including phenylhydrazone derivatives of 5-nitro-2-furaldehyde, have been investigated for their antitumor properties. These compounds have shown increased antitumor activity with increased electron deficiency in the aromatic ring. This suggests a potential mechanism of action involving drug reduction, offering a pathway for developing antibacterial and antitumor agents (Newman et al., 1982).

Propriétés

IUPAC Name |

1-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4/c19-15-8-6-12(10-16(15)23(25)26)17-9-7-14(27-17)11-20-22-18(24)21-13-4-2-1-3-5-13/h1-11H,(H2,21,22,24)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTJXBYKSIDGHD-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)